molecular formula C9H12N2O3 B2385921 Methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 1708080-08-3

Methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B2385921
CAS No.: 1708080-08-3
M. Wt: 196.206
InChI Key: UMGQLMLIZFPWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    1,3-Dipolar Cycloaddition: One common method for synthesizing methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide.

    Hydrogenation: Another synthetic route involves the hydrogenation of pyrazolo[1,5-a]pyridines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to form various derivatives, such as alcohols or amines, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, allowing for the introduction of various functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzymatic activity. Additionally, its ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid: This compound shares a similar core structure but lacks the methyl ester group.

    4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid: Another similar compound with a carboxylic acid group at a different position on the pyrazole ring.

Uniqueness

Methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl ester group enhances its lipophilicity, potentially improving its bioavailability and membrane permeability .

Properties

IUPAC Name

methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-14-9(13)6-5-7-8(12)3-2-4-11(7)10-6/h5,8,12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGQLMLIZFPWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2CCCC(C2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.